1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed methods for synthesizing triazole derivatives, which include the key structural motifs present in the target compound. These methods often involve reactions under specific conditions to yield compounds with potential biological applications. For example, Kariuki et al. (2022) demonstrated the synthesis of a triazole derivative through a reaction involving triazole and indoline-2,3-dione, yielding the product with high purity as confirmed by NMR spectroscopy and single-crystal X-ray diffraction Kariuki et al., 2022. Similarly, Dong et al. (2009) synthesized N,N′-bis[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]hydrazide, highlighting the structural complexity and stability of such molecules Dong et al., 2009.
Biological Activities
Triazole derivatives have been extensively explored for their biological activities. Abdel‐Aziz et al. (2014) synthesized a series of triazole carboxamides showing significant anti-inflammatory activity, suggesting potential for therapeutic applications Abdel‐Aziz et al., 2014. Shinde et al. (2022) reported the anticancer activity of triazole derivatives against breast cancer cell lines, providing insights into their potential use in cancer therapy Shinde et al., 2022.
Antimicrobial Properties
The antimicrobial potential of triazole derivatives has also been a focus of research. Pokhodylo et al. (2021) discovered triazole carboxamides with promising antimicrobial effects against primary pathogens, indicating their utility in developing new antimicrobial agents Pokhodylo et al., 2021.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-17(18(23)19-13-8-10-14(24-2)11-9-13)20-21-22(12)15-6-4-5-7-16(15)25-3/h4-11H,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADGUFKSJPPMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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